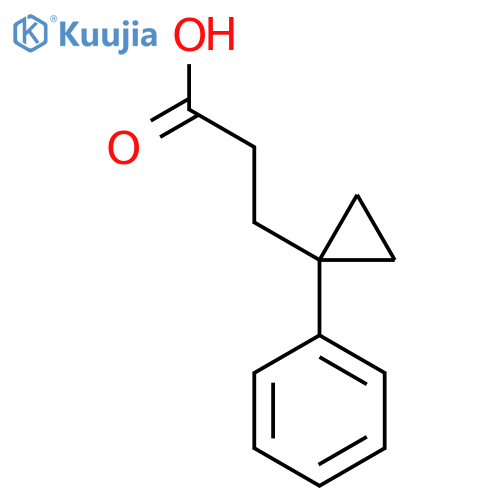Cas no 50462-73-2 (3-(1-phenylcyclopropyl)propanoic acid)

50462-73-2 structure
商品名:3-(1-phenylcyclopropyl)propanoic acid
3-(1-phenylcyclopropyl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-phenylcyclopropyl)propanoic acid
- 1-Phenylcyclopropanepropanoic acid
- EN300-1457252
- DTXSID201295505
- 50462-73-2
- SCHEMBL8484287
-
- インチ: 1S/C12H14O2/c13-11(14)6-7-12(8-9-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)
- InChIKey: MHEIIBPBZVFANZ-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1(C2C=CC=CC=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 190.099379685g/mol
- どういたいしつりょう: 190.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
3-(1-phenylcyclopropyl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1457252-10000mg |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 10000mg |
$3622.0 | 2023-09-29 | ||
| Enamine | EN300-1457252-2.5g |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 2.5g |
$1848.0 | 2023-06-06 | ||
| Enamine | EN300-1457252-250mg |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 250mg |
$774.0 | 2023-09-29 | ||
| Enamine | EN300-1457252-10.0g |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 10g |
$4052.0 | 2023-06-06 | ||
| Enamine | EN300-1457252-0.5g |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 0.5g |
$905.0 | 2023-06-06 | ||
| Enamine | EN300-1457252-1000mg |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 1000mg |
$842.0 | 2023-09-29 | ||
| Enamine | EN300-1457252-5.0g |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 5g |
$2732.0 | 2023-06-06 | ||
| Enamine | EN300-1457252-0.1g |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 0.1g |
$829.0 | 2023-06-06 | ||
| Enamine | EN300-1457252-50mg |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 50mg |
$707.0 | 2023-09-29 | ||
| Enamine | EN300-1457252-2500mg |
3-(1-phenylcyclopropyl)propanoic acid |
50462-73-2 | 2500mg |
$1650.0 | 2023-09-29 |
3-(1-phenylcyclopropyl)propanoic acid 関連文献
-
Ting-Hung Chou,Bo-Hung Yu,Rong-Jie Chein Chem. Commun. 2019 55 13522
50462-73-2 (3-(1-phenylcyclopropyl)propanoic acid) 関連製品
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 61549-49-3(9-Decenenitrile)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
